molecular formula C23H21N7O B10936822 N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10936822
M. Wt: 411.5 g/mol
InChI Key: NBTBZZVVTIMTHE-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring fused with a triazolopyrimidine moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the naphthalen-1-ylmethyl group. The final steps involve the formation of the triazolopyrimidine ring and the attachment of the carboxamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the use of hazardous reagents and reducing waste. Advanced techniques such as catalytic hydrogenation, microwave-assisted synthesis, and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and metabolic pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the presence of the naphthalen-1-ylmethyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H21N7O/c1-14-11-20(30-23(26-14)24-13-25-30)22(31)27-21-15(2)28-29(16(21)3)12-18-9-6-8-17-7-4-5-10-19(17)18/h4-11,13H,12H2,1-3H3,(H,27,31)

InChI Key

NBTBZZVVTIMTHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(N(N=C3C)CC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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